2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile
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Description
“2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For example, a novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one was achieved via consecutive C–C and C–N bond formation in water .Physical And Chemical Properties Analysis
Benzothiazoles, including “this compound”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The odor of thiazole is similar to that of pyridine .Mechanism of Action
Future Directions
The future directions for “2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, benzothiazole derivatives have shown promise as potential anticonvulsant agents , suggesting a potential area for future research.
properties
IUPAC Name |
2-(4-methyl-1,3-benzothiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWTRVSBVTCRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612470 |
Source
|
Record name | (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157764-01-7 |
Source
|
Record name | (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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